
3-(3-Hydroxythietan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxythietan-3-yl)propanoic acid is a unique organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxythietan-3-yl)propanoic acid typically involves the formation of the thietane ring followed by the introduction of the hydroxy and propanoic acid groups. One common method involves the reaction of a suitable precursor with sulfur to form the thietane ring, followed by functionalization to introduce the hydroxy and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(3-Hydroxythietan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thietane ring can undergo substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it useful in studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 3-(3-Hydroxythietan-3-yl)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which may be influenced by its unique thietane ring structure and functional groups.
類似化合物との比較
Similar Compounds
3-Hydroxypropionic acid: Similar in structure but lacks the thietane ring.
Thietan-3-yl compounds: Compounds containing the thietane ring but with different functional groups.
Uniqueness
3-(3-Hydroxythietan-3-yl)propanoic acid is unique due to the combination of the thietane ring and the hydroxy and carboxylic acid functional groups
特性
分子式 |
C6H10O3S |
|---|---|
分子量 |
162.21 g/mol |
IUPAC名 |
3-(3-hydroxythietan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)1-2-6(9)3-10-4-6/h9H,1-4H2,(H,7,8) |
InChIキー |
LUVANDAPXLZKOM-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1)(CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Methylbutan-2-yl)oxy]aniline](/img/structure/B13081830.png)
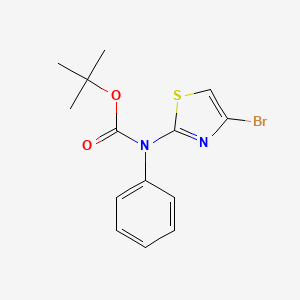
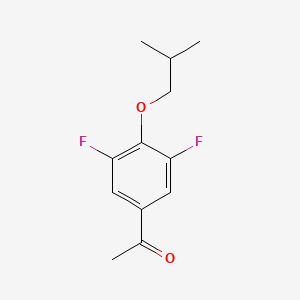
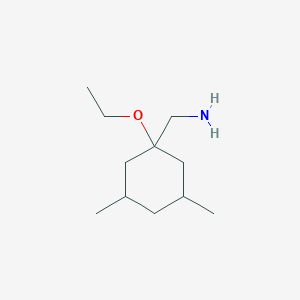


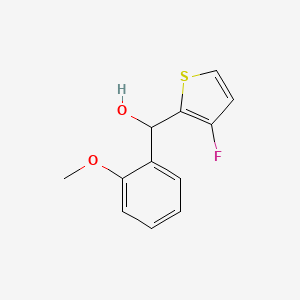
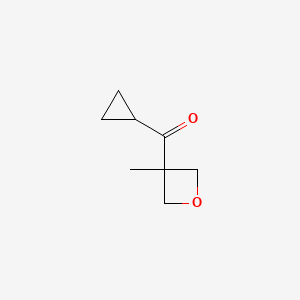
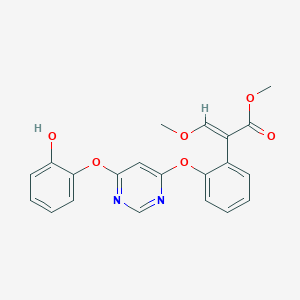

![{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13081890.png)



